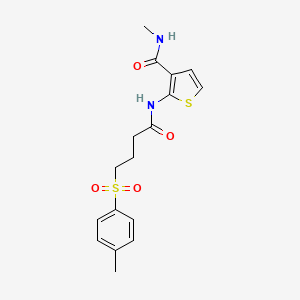

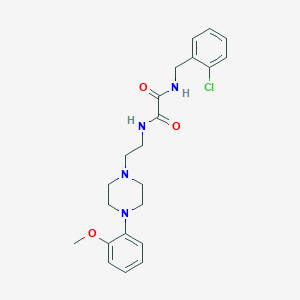

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Mechanism of Action

Target of Action

The primary targets of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide are currently unknown. Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they may interact with multiple targets

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are subjects of ongoing research.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence the bioavailability of this compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Result of Action

Given the diverse biological activities of thiophene derivatives , this compound may have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-tosylbutanamido)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

Introduction of the Tosyl Group: The tosyl group is introduced through a sulfonation reaction using tosyl chloride and a suitable base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow

Properties

IUPAC Name |

N-methyl-2-[4-(4-methylphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-12-5-7-13(8-6-12)25(22,23)11-3-4-15(20)19-17-14(9-10-24-17)16(21)18-2/h5-10H,3-4,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZWRFVBGYXKCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B3013276.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/new.no-structure.jpg)

![2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B3013280.png)

![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)

![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)

![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3013291.png)

![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)

![4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B3013294.png)